Melting Point Elevation Versus 4-(Phenylcarbamoyl)phenyl Isomer Indicates Superior Crystal Lattice Stability
The target compound exhibits a melting point of 252–254 °C, which is approximately 40 °C higher than that of the 4-(phenylcarbamoyl)phenyl isomer (210–216 °C) . This substantial elevation reflects stronger intermolecular interactions in the crystal lattice, attributable to the combined influence of the 4-fluoro and 3-phenylcarbamoyl groups. Higher melting points are generally associated with greater thermal stability and more consistent solid-state behavior during formulation and storage.
| Evidence Dimension | Melting point (capillary method) |
|---|---|
| Target Compound Data | 252–254 °C |
| Comparator Or Baseline | 4-(Phenylcarbamoyl)phenylboronic acid: 210–216 °C |
| Quantified Difference | ∆ ≈ +38 to +44 °C |
| Conditions | Capillary melting point determination; data sourced from Chemsrc and Molbase databases. |
Why This Matters
A higher melting point indicates superior thermal stability and crystalline integrity, which reduces the risk of degradation or polymorphic changes during long-term storage and formulation, directly benefiting procurement for pharmaceutical development workflows.
